molecular formula C15H15Cl2NO2S B4901154 N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide

N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B4901154
M. Wt: 344.3 g/mol
InChI Key: YUNJTYAQFTYZGX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNJTYAQFTYZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in bacteria, leading to their death.

Comparison with Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:

    N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: A screening compound used in drug discovery.

Uniqueness: N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a sulfonamide group with a dichlorophenyl and trimethylbenzene moiety makes it a versatile compound for various applications.

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